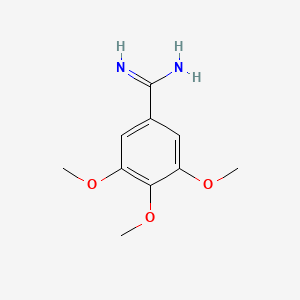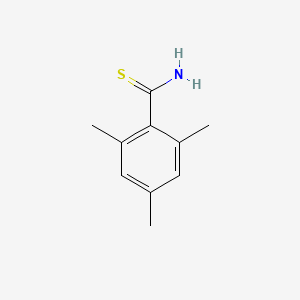
3,5-Dimethoxystyrene
Vue d'ensemble
Description
3,5-Dimethoxystyrene is a chemical compound that serves as a precursor for various synthetic processes. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions, which can influence its reactivity and the properties of the derived polymers or compounds.
Synthesis Analysis
The synthesis of derivatives from 3,5-dimethoxystyrene has been explored in several studies. For instance, the compound trans-1,2-Bis(3,5-dimethoxyphenyl)ethene was prepared from 3,5-dimethoxystyrene using a Ru-catalyzed homo-olefin metathesis, yielding a high yield of the E-configurated isomer. This process demonstrates the reactivity of 3,5-dimethoxystyrene in forming more complex structures through olefin metathesis, a valuable reaction in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3,5-dimethoxystyrene derivatives can adopt various conformations. In the case of trans-1,2-Bis(3,5-dimethoxyphenyl)ethene, two molecules were found in the crystal structure, each adopting different conformations: s-syn-anti and all-s-anti. These conformations can affect the physical properties and potential applications of the material .
Chemical Reactions Analysis
3,5-Dimethoxystyrene can undergo polymerization reactions to form polymers with specific properties. Anionic polymerization of 3,5-dimethoxystyrene was studied using sec-butyllithium as an initiator, resulting in polymers with predictable molecular weights and narrow molecular weight distributions. These polymers can be further functionalized through lithiation, which proceeds with ease, suggesting potential for creating novel functional polymers for various applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethoxystyrene and its derivatives are influenced by the substituents on the aromatic ring. For example, the presence of methoxy groups can affect the polymerization behavior, as seen in the cationic polymerization of 3,4-dimethoxystyrene by trityl hexachloroantimonate. This reaction is characterized by rapid rates of chain transfer and termination reactions, leading to the formation of stable, substituted indanyl cations . Additionally, the synthesis of 3,5-dimethoxystyrene-linked cyclic ketone derivatives for potential anti-inflammatory drug applications indicates the versatility of this compound in medicinal chemistry .
Applications De Recherche Scientifique
Polymerization and Chemical Reactions
3,5-Dimethoxystyrene plays a significant role in various polymerization processes. It has been studied for its behavior in anionic polymerization, where it exhibited immediate initiation reactions and produced polymers with predictable molecular weights and narrow distributions (Takano et al., 1998). Similarly, cationic polymerization of 3,5-dimethoxystyrene was characterized by rapid chain transfer through facile intramolecular cyclization (Rooney, 1983). Additionally, free-radical polymerization of 2,5-dimethoxystyrene has been explored, revealing normal behavior compared to other monomers (Kamogawa & Cassidy, 1964).
Material Synthesis and Characterization
In material science, 3,5-dimethoxystyrene derivatives have been synthesized for potential applications. The synthesis and characterization of 3,5-dimethoxystyrene-linked cyclic ketone derivatives have been explored as new anti-inflammatory drugs (Li Zheng-qing, 2007). Furthermore, the title compound trans-1,2-Bis(3,5-dimethoxyphenyl)ethene was prepared from 3,5-dimethoxystyrene via a Ru-catalysed homo-olefin metathesis (Ritter et al., 2009).
Hydrogen Bonding and Polymer Properties
Studies have also focused on the hydrogen bonding of poly(4-hydroxy-3,5-dimethoxystyrene) and related derivatives, examining their glass transition temperature and heat capacity (Nakamura et al., 1986). This research enhances our understanding of polymer properties and their potential applications.
Spectroscopic Studies
Spectroscopic studies have been conducted on derivatives of 3,5-dimethoxystyrene. For instance, molecular vibrations of 3,5-dibromo-2,6-dimethoxy pyridine were investigated, providing insights into the compound's vibrational frequencies and theoretical calculations (Xavier & Gobinath, 2012).
Applications in Nanotechnology
In nanotechnology, 3,5-dimethoxystyrene derivatives have been used as building blocks for assembling nanocomposites. Molecules with perfect cubic symmetry, including octavinylsilsesquioxane derivatives, have been synthesized using substituted styrenes, including 3,5-dimethoxystyrene (Sulaiman et al., 2008).
Orientations Futures
Research on 3,5-Dimethoxystyrene and its derivatives is ongoing. For instance, there is research on the use of 3,5-Dimethoxystyrene in the preparation of bio-based styrene alternatives and their free radical polymerization . Another study discusses the visible light-controlled living cationic polymerization of methoxystyrene . These studies indicate that 3,5-Dimethoxystyrene has potential applications in the development of new materials and in green chemistry.
Propriétés
IUPAC Name |
1-ethenyl-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDWZJCCIAMZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431125 | |
| Record name | 3,5-dimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxystyrene | |
CAS RN |
40243-87-6 | |
| Record name | 3,5-dimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





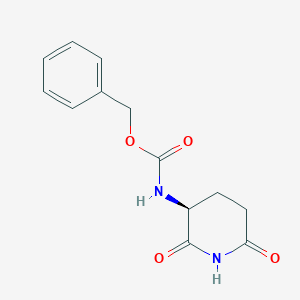
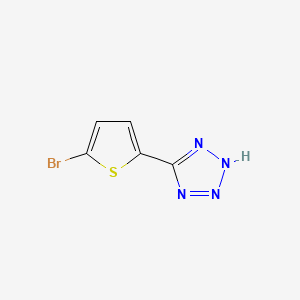
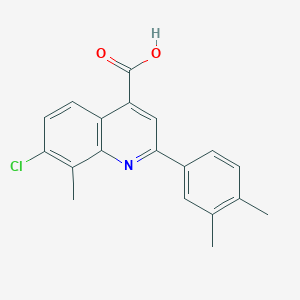
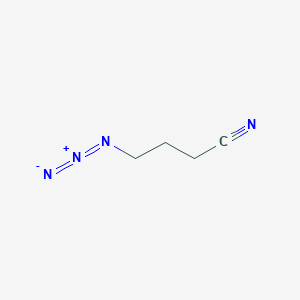
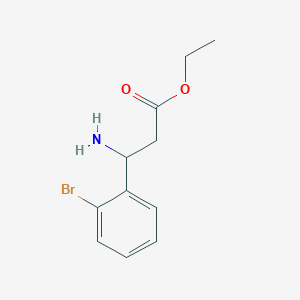
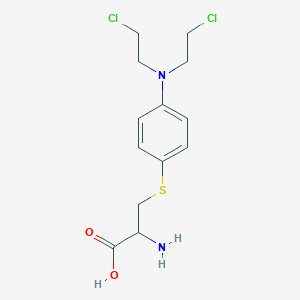
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)

